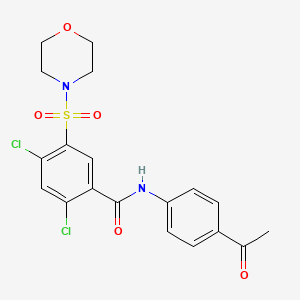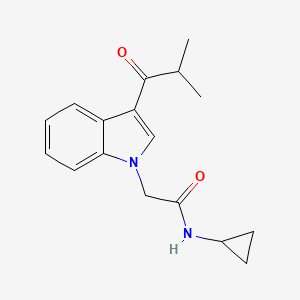
N-(4-acetylphenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide, also known as ADP-ribosylation factor 1 (ARF1) inhibitor, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of ARF1, a protein that plays a crucial role in intracellular trafficking and membrane dynamics.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide involves the inhibition of ARF1 activation. ARF1 is a small GTPase that cycles between an inactive GDP-bound form and an active GTP-bound form. The activation of ARF1 is crucial for its function in intracellular trafficking and membrane dynamics. N-(4-acetylphenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide binds to the nucleotide-binding site of ARF1 and prevents the exchange of GDP for GTP, thereby inhibiting its activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-acetylphenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activation of ARF1 and disrupts intracellular trafficking and membrane dynamics. In vivo studies have shown that this compound can affect the morphology and function of specific organelles, such as the Golgi apparatus and endosomes. The physiological effects of this compound are still being investigated, but it has been suggested that it could have potential applications in the treatment of certain diseases, such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide has several advantages and limitations for lab experiments. One of the main advantages is its specificity for ARF1, which allows for the selective inhibition of this protein without affecting other cellular processes. This compound is also stable and easy to handle, which makes it suitable for use in various experimental settings. However, one of the main limitations of this compound is its potential toxicity, which can affect the viability of cells and organisms. It is important to carefully optimize the concentration and duration of exposure to minimize any toxic effects.
Orientations Futures
There are several future directions for the study of N-(4-acetylphenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide. One potential direction is the development of more potent and selective ARF1 inhibitors that can be used in vivo. Another direction is the investigation of the physiological effects of ARF1 inhibition in different cell types and organisms. It is also important to study the potential applications of ARF1 inhibitors in the treatment of specific diseases, such as cancer and neurodegenerative disorders. Overall, the study of N-(4-acetylphenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide and its effects on ARF1 activation has the potential to provide valuable insights into the function of this protein and its role in various cellular processes.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide involves several steps. The starting material is 4-acetylphenyl isocyanate, which is reacted with 2,4-dichloro-5-nitrobenzenesulfonamide to form the intermediate compound. This intermediate is then reduced with sodium dithionite to obtain the final product. The synthesis of this compound has been described in detail in several research papers, and the purity and yield of the product have been optimized through various methods.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide has been widely used in scientific research to study the role of ARF1 in various cellular processes. This compound has been shown to inhibit the activation of ARF1, thereby disrupting intracellular trafficking and membrane dynamics. ARF1 is involved in the transport of proteins and lipids between different cellular compartments, and its inhibition can lead to the accumulation of cargo in specific organelles. This can be used to study the function of specific organelles and the proteins and lipids that are transported to and from them.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O5S/c1-12(24)13-2-4-14(5-3-13)22-19(25)15-10-18(17(21)11-16(15)20)29(26,27)23-6-8-28-9-7-23/h2-5,10-11H,6-9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBSJIMHKNXQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B5984829.png)
amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B5984849.png)
![1-(cyclohexylmethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5984857.png)
![2-[4-cyclopentyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5984866.png)
![1-(3-methoxyphenyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5984868.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5984870.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5984871.png)
![2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B5984875.png)

![3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5984887.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide](/img/structure/B5984892.png)
![N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5984920.png)
![5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5984934.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5984935.png)